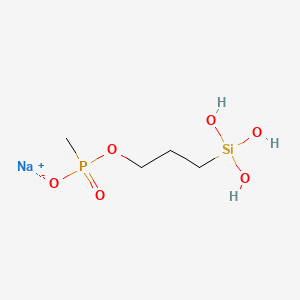

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;methyl(3-trihydroxysilylpropoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13O6PSi.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h7-9H,2-4H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAWPVONNWUREJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OCCC[Si](O)(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NaO6PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044834 | |

| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84962-98-1 | |

| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084962981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM (3-(TRIHYDROXYSILYL)PROPYL)METHYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB86FP8RH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate: Synthesis, Properties, and Applications in Advanced Material Science

An In-depth Technical Guide

Abstract: Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate (THPMP) is a versatile organosilane compound that has emerged as a critical surface-modifying agent in materials science and nanotechnology.[1] Its unique bifunctional structure, featuring a trihydroxysilyl group for covalent attachment to hydroxylated surfaces and a methylphosphonate moiety for imparting a strong negative surface charge, makes it an invaluable tool for enhancing the stability, solubility, and biocompatibility of various materials.[1] This guide provides a comprehensive overview of THPMP, including a detailed, mechanistically-grounded synthesis protocol, an analysis of its key physicochemical properties, and a survey of its primary applications, with a focus on nanoparticle functionalization and bioconjugation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.

Introduction to a Bifunctional Silane

Chemical Identity and Structure

This compound is an organofunctional silane that bridges the worlds of silica chemistry and phosphonate chemistry. Its identity is defined by the following key identifiers:

| Property | Value | Reference |

| IUPAC Name | sodium;methyl(3-trihydroxysilylpropoxy)phosphinate | [2] |

| CAS Number | 84962-98-1 | [1][2] |

| Molecular Formula | C₄H₁₂NaO₆PSi | [1][2] |

| Molecular Weight | 238.18 g/mol | [1][2] |

| Synonyms | THPMP, Sodium 3-trihydroxysilylpropyl methylphosphonate | [1][2] |

The structure consists of a propyl chain linking a silicon atom, bonded to three hydroxyl groups (a silanetriol), to the oxygen atom of a methyl phosphonate sodium salt. This arrangement is the source of its dual functionality.

The Duality of Function: Silanol and Phosphonate Moieties

The power of THPMP lies in its two distinct functional ends:

-

The Trihydroxysilyl Group (-Si(OH)₃): This "head" group is highly reactive towards hydroxylated surfaces such as silica, glass, and metal oxides. Through a condensation reaction, it forms stable covalent siloxane bonds (Si-O-Surface), effectively anchoring the molecule to the substrate.[1] This mechanism is fundamental to creating robust and durable surface modifications.

-

The Methyl Phosphonate Group (-P(O)(ONa)(CH₃)): This "tail" group imparts critical physicochemical properties to the modified surface. The phosphonate moiety is anionic, providing a strong, localized negative charge.[1] When used to coat nanoparticles, this charge creates a high negative zeta potential, leading to electrostatic repulsion between particles, which in turn prevents aggregation and dramatically enhances colloidal stability and solubility in aqueous media.[1]

Significance in Material Science and Bionanotechnology

The ability to simultaneously anchor to a surface and control its electrostatic properties makes THPMP a compound of significant interest. It serves as a foundational precursor for creating complex, multifunctional materials.[1] Its applications are particularly prominent in nanotechnology, where controlling the surface of nanoparticles is paramount for their performance in fields like drug delivery, biosensing, and diagnostics.[1] By creating a stable, negatively charged, and hydrophilic surface, THPMP facilitates the subsequent attachment of biological molecules, such as DNA, through co-functionalization strategies.[1]

Synthesis and Mechanism

While commercially available, understanding the synthesis of THPMP is crucial for custom applications and for appreciating its chemical logic. A robust and common pathway involves a two-step process: a Michaelis-Arbuzov reaction followed by hydrolysis.

Plausible Synthetic Pathway: A Mechanistic Overview

The synthesis begins with the formation of a carbon-phosphorus bond, a cornerstone of organophosphorus chemistry, followed by deprotection to unmask the active functional groups.

-

Step 1: The Michaelis-Arbuzov Reaction. This reaction is a highly efficient method for forming a phosphonate ester. It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide. In this case, a readily available haloalkylsilane, (3-chloropropyl)triethoxysilane, serves as the alkyl halide. The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the C-Cl bond, leading to the formation of a phosphonium intermediate, which then rearranges to the thermodynamically stable phosphonate ester.

-

Step 2: Complete Hydrolysis. The product of the Arbuzov reaction is a diethyl phosphonate and a triethoxysilane. To yield the final product, both the phosphonate esters and the ethoxysilane esters must be hydrolyzed to their corresponding acid and silanol forms. This is typically achieved under acidic conditions, which effectively cleaves both P-O-C and Si-O-C bonds.[3][4]

-

Step 3: Salt Formation. The final step involves neutralization with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the monosodium salt of the phosphonic acid.

Caption: Proposed synthetic pathway for THPMP.

Step-by-Step Laboratory Protocol (Illustrative)

This protocol is an illustrative, self-validating system based on established chemical principles.

Materials:

-

(3-Chloropropyl)triethoxysilane

-

Triethyl phosphite

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Toluene

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Protocol:

-

Michaelis-Arbuzov Reaction:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-Chloropropyl)triethoxysilane (1.0 eq) and Triethyl phosphite (1.1 eq).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 150-160 °C for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl chloride evolution.

-

Self-Validation: The reaction mixture should change in viscosity. A ³¹P NMR spectrum of an aliquot will show the disappearance of the phosphite peak (

+138 ppm) and the appearance of a new phosphonate peak (+30 ppm). -

After cooling, remove any unreacted starting material under reduced pressure to yield the crude intermediate, Diethyl (3-(triethoxysilyl)propyl)phosphonate.

-

-

Hydrolysis:

-

Add the crude intermediate to a solution of 1 M HCl in water.

-

Heat the mixture to reflux (approx. 100 °C) for 12-24 hours to ensure complete hydrolysis of all six ester bonds.

-

Self-Validation: The reaction mixture should become a single homogeneous phase as the water-insoluble starting material is converted to the water-soluble di-acid/silanetriol. ¹H NMR will show the disappearance of the ethyl ester signals (triplet and quartet around 1.3 and 4.1 ppm, respectively).

-

Remove water and excess HCl under vacuum to yield (3-(trihydroxysilyl)propyl)methylphosphonic acid as a viscous oil or solid.

-

-

Salt Formation and Purification:

-

Dissolve the resulting acid in deionized water.

-

Slowly add a 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH to ~7.0 for the formation of the monosodium salt.

-

The final product is typically used as an aqueous solution, which can be standardized by titration or solid content analysis.[5][6]

-

Physicochemical and Functional Properties

The utility of THPMP is directly derived from its physical and chemical characteristics.

Physicochemical Data

| Property | Value / Description | Source |

| Physical State | Liquid (commercially available as a 42-50 wt. % solution in water) | [5][6] |

| Appearance | Clear, colorless to pale yellow solution | - |

| Density | ~1.252 g/mL at 25 °C (for a 50% solution) | [6][7] |

| Flash Point | 174 °F / 79 °C (Combustible liquid) | [7] |

| Hydrolytic Sensitivity | Forms stable aqueous solutions | [7] |

Surface Reactivity and Bonding Mechanism

The primary mechanism for surface attachment is the condensation of the silanetriol (-Si(OH)₃) groups with surface hydroxyls (-OH) present on substrates like silica or metal oxides. This process involves the elimination of water to form highly stable, covalent Si-O-Si (siloxane) bonds. This covalent linkage ensures the modification is robust and resistant to desorption, a significant advantage over physisorbed coatings. In aqueous solutions, the silanol groups can also cross-link with each other, forming a polysiloxane network on the surface, further enhancing the stability of the coating.

Electrostatic Properties and Colloidal Stability

Once anchored, the phosphonate group dictates the surface's interfacial properties. The phosphonate moiety is a strong acid, and in its sodium salt form, it is fully deprotonated over a wide pH range, imparting a consistent and high-density negative charge. This property is crucial for the stabilization of nanoparticles. Functionalization with THPMP leads to strong negative zeta potentials, which generate powerful electrostatic repulsion between particles, effectively overcoming van der Waals attractive forces and preventing irreversible aggregation.[1]

Core Applications and Methodologies

THPMP is primarily used as a surface functionalization agent. The following protocols highlight its key applications.

Surface Functionalization of Nanoparticles

This is the most widespread application of THPMP, used to enhance the stability and solubility of various nanoparticles, including silica, nanodiamonds, and quantum dots.[1]

Protocol: A Self-Validating Workflow for Silica Nanoparticle Modification

-

Dispersion: Disperse pristine silica nanoparticles (e.g., 100 mg) in an ethanol/water mixture (e.g., 80:20 v/v, 50 mL) via sonication to create a uniform suspension.

-

Functionalization: Add an aqueous solution of THPMP (e.g., 2% w/v) to the nanoparticle suspension. The amount added should be optimized based on the surface area of the nanoparticles.

-

Reaction: Stir the mixture at room temperature for 12-24 hours to allow for the condensation reaction to proceed.

-

Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and wash the particles repeatedly with deionized water to remove unreacted THPMP. Resuspend the final washed particles in the desired buffer or solvent.

-

Self-Validation & Characterization:

-

Success Metric 1 (Stability): The final suspension should be colloidally stable with no visible aggregation over time. A non-functionalized control sample will likely aggregate and settle.

-

Success Metric 2 (Surface Charge): Measure the Zeta Potential of the particles. A successful functionalization will result in a large negative value (typically < -30 mV), confirming the presence of the phosphonate groups.

-

Success Metric 3 (Composition): Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can confirm the presence of P-O and C-H stretches on the nanoparticle surface that were absent in the pristine material.

-

Caption: Experimental workflow for nanoparticle functionalization.

Bioconjugation Strategies

THPMP-modified surfaces provide an excellent platform for the subsequent attachment of biomolecules. Because the phosphonate group is generally non-reactive towards standard bioconjugation chemistries, a second, orthogonally reactive silane is typically introduced in a co-functionalization step.

A common strategy involves co-functionalizing the surface with THPMP and an amino-functional silane like (3-Aminopropyl)triethoxysilane (APTES).[1] This creates a surface that is both electrostatically stabilized by THPMP and presents reactive primary amine groups from APTES. These amines can then be readily coupled to proteins, DNA, or other biomolecules using well-established crosslinking chemistries (e.g., EDC/NHS for carboxyl-containing molecules or glutaraldehyde).

Safety and Handling

This compound is classified as a combustible liquid and causes serious eye damage.[2][5] Appropriate personal protective equipment (PPE), including safety goggles or a face shield, and chemical-resistant gloves, must be worn at all times.[5] Work should be conducted in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[5]

Conclusion and Future Outlook

This compound is a powerful and versatile tool for surface engineering. Its dual-functional nature provides a simple yet effective method for creating robust, negatively charged surfaces, with profound implications for the stabilization of nanomaterials. The ability to integrate this compound into co-functionalization strategies opens up vast possibilities for the design of advanced hybrid materials for applications ranging from targeted drug delivery and medical diagnostics to advanced coatings and composites. As research continues to push the boundaries of material performance, the rational application of well-defined molecular linkers like THPMP will undoubtedly play a central role in future innovations.

References

- This compound | 84962-98-1. (n.d.). Benchchem.

- 3-(Trihydroxysilyl)propyl methylphosphonate, monosodium salt 50wt. H2O 84962-98-1. (n.d.). Sigma-Aldrich.

-

This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1875. Retrieved January 24, 2026, from [Link]

- US5481014A - Silyl phosphonate as stabilizing agent for polydiorganosiloxanes. (n.d.). Google Patents.

-

The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

- US4177200A - Silyl phosphates as neutralizing agents for alkali metal hydroxides. (n.d.). Google Patents.

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

-

3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, 42%. (2015). Gelest, Inc. Retrieved January 24, 2026, from [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

A Versatile Synthetic Route to Phosphonate-Functional Monomers, Oligomers, Silanes, and Hybrid Nanoparticles. (2006). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of phosphonate-containing polysiloxanes. (2003). ResearchGate. Retrieved January 24, 2026, from [Link]

-

White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. Retrieved January 24, 2026, from [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Alcoxysilane vs. Phosphonic Acid Linking Groups. (2021). Specific Polymers. Retrieved January 24, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H12NaO6PSi | CID 4385787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 3-(TRIHYDROXYSILYL)PROPYL METHYLPHOSPHONATE, MONOSODIUM SALT | 84962-98-1 [chemicalbook.com]

Role of phosphonate group in surface modification

An In-Depth Technical Guide to the Role of the Phosphonate Group in Surface Modification

Foreword

In the landscape of materials science and biotechnology, the ability to precisely control the chemistry of surfaces is paramount. Surface modification dictates the interaction of a material with its environment, influencing everything from biocompatibility and corrosion resistance to electronic performance and catalytic activity. Among the arsenal of chemical moieties available for surface functionalization, the phosphonate group (–PO(OH)₂) has emerged as a remarkably robust and versatile anchor. This guide provides a comprehensive exploration of the fundamental principles and practical applications of phosphonate-based surface modification, intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool. We will delve into the underlying mechanisms of phosphonate binding, compare its performance to other common surface chemistries, and provide actionable protocols for its implementation and characterization.

The Phosphonate Anchor: A Chemical Overview

The efficacy of the phosphonate group as a surface anchor stems from its unique chemical structure. A phosphonate, or phosphonic acid, is an organophosphorus compound featuring a carbon-phosphorus bond (C-P). The phosphonic acid group, -PO(OH)₂, is the key to its surface activity.

Structure and Properties

Phosphonic acids are characterized by a phosphorus atom bonded to an organic group (R), two hydroxyl groups (-OH), and one phosphoryl oxygen (P=O). They are generally nonvolatile solids with poor solubility in organic solvents but are soluble in water and alcohols[1]. The P-C bond is highly stable, providing a durable link between the functional organic moiety and the surface-active phosphonate headgroup.

Synthesis of Phosphonic Acids

The versatility of phosphonate chemistry is enhanced by the various synthetic routes available for their preparation. A common and highly versatile method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester, which can then be hydrolyzed to the phosphonic acid[2]. Another notable method is the palladium-catalyzed cross-coupling of alkyl halides with dialkyl phosphites[2]. For unsaturated precursors, the hydrophosphonylation of alkenes and alkynes offers an atom-economical route to organophosphonates[2][3]. These synthetic strategies allow for the incorporation of a wide range of functional groups into the phosphonic acid molecule, enabling the tailored design of surfaces with specific properties.

Mechanism of Surface Binding: The Power of Multidentate Interaction

The primary advantage of phosphonates in surface modification lies in their strong and stable binding to a wide variety of substrates, particularly metal oxides. This robust interaction is a consequence of the multidentate nature of the phosphonate group.

Binding to Metal Oxide Surfaces

Phosphonic acids form strong, hydrolytically stable bonds with metal oxides such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), indium tin oxide (ITO), and zinc oxide (ZnO)[4][5][6][7][8]. The binding mechanism involves the formation of P-O-Metal bonds. The phosphonate group can bind to the surface in several coordination modes:

-

Monodentate: One of the phosphonate oxygen atoms binds to a metal center on the surface.

-

Bidentate: Two of the phosphonate oxygen atoms bind to one or two metal centers.

-

Tridentate: All three phosphonate oxygen atoms coordinate with surface metal centers.

The predominant binding mode is often bidentate, as demonstrated by X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) studies on ITO surfaces[5][9]. This multidentate binding contributes to the formation of densely packed and highly stable self-assembled monolayers (SAMs)[5][10].

The following diagram illustrates the potential binding modes of a phosphonate group to a generic metal oxide surface.

Caption: Potential binding modes of phosphonate groups on a metal oxide surface.

Comparison with Other Surface Anchors

The choice of anchoring group is critical for the stability and performance of a modified surface. Phosphonates offer distinct advantages over other commonly used anchors like silanes and thiols.

| Anchoring Group | Substrate(s) | Bond Stability | Ease of Use | Key Advantages | Key Disadvantages |

| Phosphonate | Metal oxides, nitrides | High hydrolytic stability | Robust, ambient storage | Strong binding, forms dense monolayers, versatile for various oxides.[4][5][8] | Can etch some sensitive oxide surfaces. |

| Silane | Hydroxylated surfaces (e.g., SiO₂, glass) | Moderate, susceptible to hydrolysis | Requires anhydrous conditions, can form multilayers | Well-established chemistry for silica-based materials.[7] | Prone to polymerization in solution, less stable in aqueous environments.[11] |

| Thiol | Noble metals (e.g., Au, Ag, Pt) | Moderate, can oxidize | Simple preparation | Forms highly ordered SAMs on gold.[7][12] | Limited to specific metal substrates, can desorb over time. |

Phosphonate monolayers exhibit greater hydrolytic stability compared to silane-based layers, particularly in aqueous or alkaline environments, making them more suitable for biological applications and long-term device stability[8][11].

Applications of Phosphonate-Modified Surfaces

The robustness and versatility of phosphonate chemistry have led to its adoption in a wide range of applications, from industrial coatings to advanced biomedical devices.

Corrosion Inhibition

Phosphonates are excellent corrosion inhibitors for metals such as steel and aluminum.[1][4][13] They form a protective, dense monolayer on the metal oxide surface that acts as a barrier to corrosive agents[8][14]. The strong chelation of phosphonates to the metal surface reduces its solubility in aqueous media and increases the activation energy for hydrolysis[4].

Biomedical Applications and Drug Delivery

In the biomedical field, phosphonate-functionalized surfaces are used to improve the biocompatibility of implants, create platforms for cell adhesion studies, and develop targeted drug delivery systems.[7][15] The high affinity of phosphonates for calcium phosphate makes them ideal for targeting bone tissue[15]. Bisphosphonates, for instance, are a class of drugs used to treat osteoporosis[1]. Furthermore, phosphonate-functionalized polymers are being explored for tissue engineering scaffolds and controlled drug release applications[15].

Biosensors and Bioelectronics

The stable and well-defined nature of phosphonate SAMs makes them an excellent choice for the fabrication of biosensors.[10][16] They provide a robust platform for the immobilization of biomolecules such as DNA, enzymes, and antibodies[10]. Phosphonate-modified silicon microring resonators have been successfully used for the detection of carbohydrate-protein interactions, demonstrating their potential for practical and reusable biosensing devices[10].

Organic Electronics

In organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), phosphonate SAMs are used to modify the surface of transparent conductive oxides like ITO.[5][9][17] This modification allows for the tuning of the work function of the electrode, which improves charge injection/extraction efficiency and overall device performance[9][17].

Experimental Protocols and Characterization

The successful implementation of phosphonate surface modification relies on well-defined experimental procedures and thorough characterization of the resulting surfaces.

Protocol for Surface Modification with Phosphonic Acids

This protocol provides a general procedure for the formation of a phosphonate self-assembled monolayer on a metal oxide surface.

Materials:

-

Substrate with a native or deposited metal oxide layer (e.g., silicon wafer with native oxide, titanium, aluminum).

-

Phosphonic acid of choice (e.g., octadecylphosphonic acid - ODPA).

-

Anhydrous solvent (e.g., ethanol, isopropanol, or toluene).

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized water.

-

Nitrogen gas source.

Procedure:

-

Substrate Cleaning:

-

Sonnicate the substrate in a sequence of organic solvents (e.g., acetone, isopropanol) for 15 minutes each to remove organic contaminants.

-

Rinse thoroughly with deionized water.

-

Immerse the substrate in Piranha solution for 15-30 minutes to hydroxylate and clean the surface. Handle with extreme care in a fume hood.

-

Rinse copiously with deionized water and dry under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution (typically 1-5 mM) of the phosphonic acid in the chosen anhydrous solvent.

-

Immerse the cleaned and dried substrate into the phosphonic acid solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. The incubation time may vary depending on the specific phosphonic acid and substrate.

-

-

Post-Deposition Cleaning:

-

Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen.

-

The following diagram illustrates the workflow for phosphonate SAM formation.

Caption: Experimental workflow for the formation of a phosphonate self-assembled monolayer.

Surface Characterization Techniques

A multi-technique approach is often necessary to fully characterize the phosphonate-modified surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the surface. It can confirm the presence of phosphorus and the formation of P-O-Metal bonds.[3][12][18] The P 2p core level spectrum is particularly informative for identifying the phosphonate group on the surface[12].

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of monolayer uniformity and the identification of defects.[19]

-

Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the surface by determining the contact angle of a water droplet. The formation of a well-ordered SAM of an alkylphosphonic acid, for example, will result in a significant increase in the water contact angle, indicating a hydrophobic surface.[19]

-

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is used to probe the vibrational modes of the molecules in the monolayer, providing information about their orientation and packing density.[19]

-

Ellipsometry: This optical technique can be used to accurately measure the thickness of the formed monolayer.

Future Outlook and Conclusion

The field of phosphonate-based surface modification continues to evolve, with ongoing research focused on the development of multifunctional phosphonic acids and their integration into complex, hierarchical structures. The synthesis of phosphonate-functionalized polymers and their use in creating biodegradable and biocompatible materials is a particularly promising area of investigation[20]. As our ability to design and synthesize novel organophosphorus compounds grows, so too will the range of applications for phosphonate-modified surfaces.

References

-

Surface Modification Using Phosphonic Acids and Esters. (2025). ResearchGate. [Link]

-

Phosphonate. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. (2017). MDPI. [Link]

-

Phosphonates – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

-

Investigating phosphonate monolayer stability on ALD oxide surfaces. (2014). ResearchGate. [Link]

-

Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (2011). Langmuir. [Link]

-

Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2009). ResearchGate. [Link]

-

An organophosphonate strategy for functionalizing silicon photonic biosensors. (2013). PMC. [Link]

-

(BIS) phosphonate functionalized polymeric materials for biomedical applications. (2022). Bogazici University. [Link]

-

Monolayer vs. multilayer self-assembled alkylphosphonate films: X-ray photoelectron spectroscopy studies. (2014). ResearchGate. [Link]

-

The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications. (2012). Accounts of Chemical Research. [Link]

-

Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors. (2018). Chemistry of Materials. [Link]

-

Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. (2017). MDPI. [Link]

-

Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. (2005). ResearchGate. [Link]

-

Phosphonic acid anchored tripodal molecular films on indium tin oxide. (2024). RSC Publishing. [Link]

-

Synthesis of phosphonic acid ligands for nanocrystal surface functionalization and solution processed memristors. (2018). ChemRxiv. [Link]

-

Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. (2024). Inorganic Chemistry. [Link]

-

Surface-Modified Metal Oxides for Ultrasensitive Electrochemical Detection of Organophosphates, Heavy Metals, and Nutrients. (2022). MacSphere. [Link]

-

Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. (2023). PMC. [Link]

-

Three Stages of Phosphonic Acid Modification Applied to the Aluminum Oxide Surface. (2020). ETH Zurich Research Collection. [Link]

-

(Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. (2022). specific polymers. [Link]

-

Phosphate Adsorption onto an Al-Ti Bimetal Oxide Composite in Neutral Aqueous Solution: Performance and Thermodynamics. (2022). MDPI. [Link]

-

Effects of Surface Anchoring Groups (Carboxylate vs Phosphonate) in Ruthenium-Complex-Sensitized TiO2 on Visible Light Reactivity in Aqueous Suspensions. (2011). The Journal of Physical Chemistry B. [Link]

-

Phosphonic Acid Modification of Indium−Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies. (2018). ResearchGate. [Link]

-

Types of silicon surface chemical modifications for biosensors. (2023). ResearchGate. [Link]

-

Investigating phosphonate monolayer stability on ALD oxide surfaces. (2014). INIS. [Link]

-

Molecular Anchors for Self-Assembled Monolayers on ZnO: A Direct Comparison of the Thiol and Phosphonic Acid Moieties. (2011). The Journal of Physical Chemistry C. [Link]

-

Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. (2005). Princeton University. [Link]

-

Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. (2000). Princeton University. [Link]

-

Polydopamine-modified surfaces in biosensor applications. (2016). ResearchGate. [Link]

-

Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials. (2021). RSC Publishing. [Link]

-

Metal Phosphates/Phosphonates for Biomedical Applications. (2021). ResearchGate. [Link]

-

Biomedical Applications of Functionalized Composites Based on Metal–Organic Frameworks in Bone Diseases. (2024). MDPI. [Link]

-

Phosphonic acid: preparation and applications. (2019). Beilstein Journals. [Link]

-

Nanosensors Based on Bimetallic Plasmonic Layer and Black Phosphorus: Application to Urine Glucose Detection. (2024). NIH. [Link]

-

The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. (2012). Semantic Scholar. [Link]

-

Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy. (2005). PubMed. [Link]

-

Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences. [Link]

-

XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. (2013). ResearchGate. [Link]

-

Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2018). MDPI. [Link]

-

Functionalized biopolymer composites for biomedical and healthcare applications. (2024). DOI. [Link]

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. An organophosphonate strategy for functionalizing silicon photonic biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

- 19. researchgate.net [researchgate.net]

- 20. Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate (CAS 84962-98-1) for Advanced Scientific Applications

This guide provides a comprehensive technical overview of Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate, a versatile organosilane phosphonate compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, mechanisms of action, and key applications, with a focus on its role in the surface modification of materials and the development of advanced delivery systems.

Core Concepts: A Molecule Bridging Organic and Inorganic Realms

This compound is a unique hybrid molecule characterized by two primary functional moieties: a trihydroxysilyl group and a methyl phosphonate group. This dual-functionality allows it to act as a molecular bridge, or coupling agent, covalently bonding inorganic substrates to organic molecules.

-

The Trihydroxysilyl Group (-Si(OH)₃): This reactive silanol group is the cornerstone of its ability to functionalize inorganic surfaces. It readily condenses with hydroxyl groups present on materials like silica, metal oxides, and nanodiamonds to form stable siloxane bonds (Si-O-Substrate). This process anchors the molecule to the inorganic surface.

-

The Methyl Phosphonate Group (-P(O)(ONa)(CH₃)): This portion of the molecule imparts crucial properties to the functionalized surface. The negatively charged phosphonate group can create a high negative zeta potential on nanoparticles, leading to electrostatic repulsion that prevents aggregation and enhances colloidal stability. Furthermore, the phosphonate group can interact with biological systems and can be further functionalized for targeted applications.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety considerations is paramount for its effective and safe application in a research setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84962-98-1 | |

| Molecular Formula | C₄H₁₂NaO₆PSi | |

| Molecular Weight | 238.18 g/mol | |

| Appearance | Typically supplied as a 42-50% solution in water | |

| Density | Approximately 1.252 g/mL at 25 °C | |

| Solubility | Soluble in water | |

| Flash Point | 174 °F | |

| Hydrolytic Sensitivity | Forms stable aqueous solutions |

Safety and Handling

This compound is classified as causing serious eye irritation. As with all chemical reagents, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of Organophosphonate Silanes: A Conceptual Framework

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemistry and potential modifications. A common route to organophosphonate silanes is through the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.

A plausible synthetic pathway for a precursor to the target molecule would involve the reaction of a halogenated propylsilane with a phosphite ester. The final step would then be hydrolysis of the silane ester and saponification of the phosphonate ester to yield the sodium salt.

A related synthesis for a similar compound, 3-(trihydroxysilyl)propylamino-diphosphonate, utilizes a Mannich-type reaction with (3-aminopropyl)triethoxysilane as a starting material, followed by reaction with phosphorous acid and formaldehyde. This suggests that various synthetic strategies can be employed to create a range of functionalized organosilane phosphonates.

Mechanism of Action: Surface Functionalization and Its Implications

The primary mechanism of action for this compound is its ability to modify the surface properties of inorganic materials. This surface functionalization has profound implications for a variety of applications, particularly in the realm of drug delivery and biomaterials.

Nanoparticle Stabilization

Untreated nanoparticles in suspension are often prone to aggregation due to van der Waals forces. By functionalizing the surface of these nanoparticles with this compound, a strong negative surface charge is imparted due to the deprotonated phosphonate groups. This results in a high negative zeta potential, a key indicator of colloidal stability. The electrostatic repulsion between the similarly charged nanoparticles overcomes the attractive forces, leading to a stable, monodispersed suspension.

Biocompatibility and Bio-interactivity

The phosphonate group can enhance the biocompatibility of materials by mimicking naturally occurring phosphate groups found in biological systems. This can reduce non-specific protein adsorption and improve the interaction of the material with cells and tissues. Furthermore, the functionalized surface can serve as a platform for the covalent attachment of biomolecules, such as targeting ligands or therapeutic agents, for advanced drug delivery applications.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Nanoparticle-Based Drug Delivery Systems

A significant application of this compound is in the development of nanoparticle-based drug delivery systems. By functionalizing nanoparticles (e.g., silica, nanodiamonds, metal oxides) with this compound, researchers can create stable and biocompatible drug carriers. These functionalized nanoparticles can be loaded with therapeutic agents for targeted delivery to specific cells or tissues.

Surface Modification of Medical Devices

The ability to form stable bonds with metal oxide surfaces makes this compound a candidate for modifying the surfaces of medical implants and devices. Such modifications can improve biocompatibility, reduce the risk of rejection, and provide a surface for the attachment of bioactive molecules to promote tissue integration.

Coatings, Adhesives, and Sealants

In industrial applications, this compound is used to enhance the adhesion between organic polymers and inorganic substrates in coatings, adhesives, and sealants. This improves the durability and performance of these materials.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol for the Functionalization of Nanodiamonds

This protocol describes a mixed silanization method to produce monodispersed, negatively charged nanodiamonds with enhanced solubility and stability.

Materials:

-

Detonation nanodiamond (DND) powder

-

Borane-tetrahydrofuran complex

-

Hydrochloric acid (HCl)

-

Deionized water

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound solution

-

Acetone

-

Milling beads

-

Sonicator

-

Centrifuge

-

Lyophilizer

Procedure:

-

Hydroxylation of DNDs: The DND powder is first hydroxylated (DND-OH) by reduction with a borane-tetrahydrofuran complex, followed by acid neutralization and washing.

-

Dispersion: The hydroxylated DND is dispersed in deionized water with milling beads and sonicated to ensure a uniform dispersion.

-

Partial Hydrolysis of APTES: APTES is added to the DND dispersion to allow for the partial hydrolysis of its alkoxy groups.

-

Addition of Phosphonate Silane: The this compound solution is then added at varying volume ratios to the APTES to control the final surface charge and functional group density.

-

Silanization: The mixture is sonicated for an extended period (e.g., 4 hours) to promote silanization via sol-gel condensation on the nanoparticle surface.

-

Washing: Post-reaction, the mixture is washed thoroughly with acetone and water to remove unreacted silanes and byproducts.

-

Isolation: The functionalized particles are isolated by centrifugation and can be lyophilized for long-term storage or used immediately.

Protocol for the Synthesis of Phosphonate-Modified Mesoporous Silica Nanoparticles (MSNs)

This protocol describes the direct incorporation of the phosphonate silane into the structure of mesoporous silica nanoparticles during their synthesis.

Materials:

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium hydroxide (NaOH) solution (2M)

-

Deionized water

-

Tetraethyl orthosilicate (TEOS)

-

This compound solution

-

Methanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Micelle Formation: Add CTAB (250 mg) to deionized water (120 mL) with NaOH solution (875 µL, 2M). Heat the solution to 80 °C and maintain this temperature for 30 minutes with stirring to form micelles, which will act as the template for the mesopores.

-

Silica Source Addition: Slowly add TEOS (1.2 mL) to the solution with vigorous stirring.

-

Phosphonate Incorporation: After 20 minutes, add the this compound solution (300 µL) to the reaction mixture.

-

Particle Formation: Keep the reaction at 80 °C for another two hours to allow for the co-condensation of TEOS and the phosphonate silane, forming the phosphonate-modified MSN structure.

-

Collection and Washing: Collect the synthesized particles by centrifugation and wash them with deionized water and methanol.

-

Template Removal: To remove the CTAB template, suspend the particles in methanol (60 mL) with concentrated HCl (2.3 mL) and reflux at 60 °C overnight.

-

Final Product: The resulting phosphonate-modified MSNs will have a high surface area and accessible pores.

Visualization of Key Processes

The following diagrams illustrate the fundamental mechanisms and workflows associated with this compound.

Mechanism of Surface Functionalization

Caption: Mechanism of surface functionalization.

Workflow for Nanoparticle-Based Drug Delivery

Caption: Workflow for nanoparticle-based drug delivery.

Quantitative Data Insights

While specific quantitative data for drug delivery systems solely functionalized with this compound is limited in publicly available literature, the following table presents expected trends and representative data from studies on similarly functionalized nanoparticles. This data should be considered illustrative, and empirical determination is necessary for any new system.

| Parameter | Bare Nanoparticles (Typical) | Phosphonate-Functionalized Nanoparticles (Expected) | Rationale for Change |

| Hydrodynamic Diameter (nm) | Variable, prone to aggregation | Generally smaller and more uniform | Increased colloidal stability prevents aggregation. |

| Zeta Potential (mV) | Near-neutral or slightly negative | Highly negative (e.g., -30 to -50 mV) | Deprotonated phosphonate groups on the surface. |

| Drug Loading Capacity (%) | Dependent on drug and nanoparticle material | Potentially enhanced for cationic drugs | Electrostatic interactions between the negatively charged surface and positively charged drugs. |

| Drug Release Profile | Often burst release | More sustained and potentially pH-responsive | Interactions between the drug and the functionalized surface can modulate release. |

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for researchers in materials science and drug development. Its ability to create stable, biocompatible, and highly functionalized surfaces on a variety of inorganic materials opens up numerous possibilities for the design of advanced drug delivery systems, medical devices, and high-performance composite materials. Future research will likely focus on exploring the full potential of this and related organosilane phosphonates in creating multifunctional platforms for theranostics, where therapeutic delivery and diagnostic imaging are combined in a single system. The continued development of novel synthesis and functionalization protocols will further expand the utility of this remarkable class of molecules.

References

- Ciobanu, C. S., et al. (2019).

- Demetriou, D., et al. (2024). Profiling Novel, Multifunctional Silane-Phosphonate Consolidants for the Mitigation of Gypsum Stone Deterioration via Concerted Autocondensation/Surface Complexation Processes.

-

NCL. (n.d.). Measuring Zeta Potential of Nanoparticles: Version 1.2. Retrieved from [Link]

- Reznickova, A., et al. (2021). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. Analytical and Bioanalytical Chemistry, 413(1), 7-34.

- Patra, J. K., et al. (2018). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine.

- Jung, H. S., et al. (2012). Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles.

- Wang, Y., et al. (2016). Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. Molecular Pharmaceutics, 13(5), 1540–1549.

-

ResearchGate. (n.d.). The surface zeta potential of nanoparticles. Retrieved from [Link]

- Lawrence, M. J. (2000). Self-assembled surfactant nano-structures important in drug delivery: A review. Journal of Pharmacy and Pharmacology, 52(8), 875-888.

- Singh, Y., et al. (2024). Advances in the polymeric nanoparticulate delivery systems for RNA therapeutics.

- Ang, W. H., et al. (2013). pH-Responsive Polymer-Coated Mesoporous Silica Nanoparticles for Controlled Drug Release.

- Musial, W., et al. (2020). Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. Pharmaceutics, 12(11), 1083.

- He, C., et al. (2015). Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells.

-

ResearchGate. (n.d.). Zeta potential (surface charge), Particles sizes, and Encapsulation Efficiency of alginate/chitosan nanoparticles. Retrieved from [Link]

- Raza, A., et al. (2024). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. International Journal of Molecular Sciences, 25(1), 543.

- He, C., et al. (2015). Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells.

- Al-Basha, S. A., et al. (2022).

- Wang, L., et al. (2023). Quantification of Nanomaterial Surfaces.

-

Gelest, Inc. (2015). Safety Data Sheet: 3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, 42% in water. Retrieved from [Link]

- Sailor, M. J., et al. (2018). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. Analytical Chemistry, 90(15), 9349-9355.

- Abellan-Llobregat, A., et al. (2016). Continuous synthesis of drug-loaded nanoparticles using microchannel. International Journal of Nanomedicine, 11, 3757–3766.

- Khalbas, A. H., et al. (2024). Drug loading methods and kinetic release models using of mesoporous silica nanoparticles as a drug delivery system: A review. South African Journal of Chemical Engineering, 48, 261-280.

Methodological & Application

Application Notes & Protocols: Surface Modification of Silica Nanoparticles with Tris(hydroxymethyl)phosphine (THPMP)

Introduction: The Imperative of Surface Engineering for Silica Nanoparticles

Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine, diagnostics, and targeted drug delivery, owing to their biocompatibility, tunable size, and high surface area.[1] However, the native silica surface, rich in silanol groups (Si-OH), often requires functionalization to impart specific properties, such as improved dispersibility, reduced non-specific protein binding, and the introduction of reactive handles for bioconjugation. The choice of surface modifying agent is paramount in dictating the final physicochemical characteristics and, consequently, the in vivo fate and efficacy of the nanoparticles.

This application note provides a comprehensive guide to the surface modification of silica nanoparticles using Tris(hydroxymethyl)phosphine (THPMP). We will delve into the mechanistic underpinnings of this functionalization strategy, present a detailed, field-proven protocol, and discuss the critical characterization techniques for validation. The introduction of phosphine groups onto the silica surface opens avenues for subsequent chemistries, such as Staudinger ligation, metal coordination for catalysis or imaging, and controlled oxidation to phosphonates for tuning surface charge and hydrophilicity.

The Chemistry of THPMP Modification: A Mechanistic Overview

The covalent grafting of THPMP onto the silica surface is predicated on the reaction between the hydroxymethyl (-CH₂OH) groups of THPMP and the surface silanol (Si-OH) groups of the silica nanoparticles. This reaction is analogous to an alcohol esterification process, proceeding via a dehydration-condensation mechanism to form stable Si-O-C linkages.[2]

The reaction is typically carried out in an anhydrous, non-polar solvent at elevated temperatures to drive the removal of water and shift the equilibrium towards product formation. The lone pair of electrons on the phosphorus atom in THPMP remains available for further reactions, though it is susceptible to oxidation. Therefore, maintaining an inert atmosphere during the reaction is crucial to preserve the phosphine functionality.[3]

Figure 1: Proposed reaction mechanism for the surface modification of silica nanoparticles with THPMP via a condensation reaction.

Experimental Protocol: From Synthesis to Functionalization

This protocol is divided into three main stages: the synthesis of silica nanoparticles, the surface modification with THPMP, and the purification of the functionalized nanoparticles.

Part 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

The Stöber method is a well-established technique for synthesizing monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Protocol:

-

In a flask, combine 100 mL of ethanol and 5 mL of deionized water.

-

Add 7.5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.

-

Slowly add 5 mL of TEOS to the stirring solution.

-

Continue stirring for 12 hours at room temperature to allow for the formation of silica nanoparticles.

-

Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.

-

Wash the nanoparticles three times with ethanol and once with a final solvent like anhydrous toluene, with centrifugation and redispersion steps in between to remove unreacted reagents.

Part 2: Surface Modification with THPMP

This stage involves the grafting of THPMP onto the surface of the synthesized silica nanoparticles. An inert atmosphere is critical to prevent the oxidation of the phosphine group.

Materials:

-

Synthesized silica nanoparticles

-

Tris(hydroxymethyl)phosphine (THPMP)

-

Anhydrous toluene (or DMF)

-

Schlenk line and glassware

-

Nitrogen or Argon gas

Protocol:

-

Dry the synthesized silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), disperse 500 mg of the dried silica nanoparticles in 50 mL of anhydrous toluene.

-

In a separate flask, dissolve 250 mg of THPMP in 10 mL of anhydrous toluene.

-

Add the THPMP solution to the silica nanoparticle suspension under vigorous stirring.

-

Heat the reaction mixture to 80-90°C and reflux for 24 hours under a continuous flow of inert gas.

-

Allow the mixture to cool to room temperature.

Part 3: Purification of THPMP-Modified Silica Nanoparticles

Thorough purification is essential to remove any unreacted THPMP and byproducts.

Protocol:

-

Collect the functionalized nanoparticles by centrifugation at 10,000 x g for 20 minutes.

-

Wash the nanoparticles sequentially with anhydrous toluene (twice) and then with ethanol (twice) to remove residual reagents.

-

After the final wash, dry the THPMP-modified silica nanoparticles under vacuum.

-

Store the dried, functionalized nanoparticles under an inert atmosphere to prevent oxidation of the phosphine groups.

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous Toluene or DMF | Prevents side reactions and facilitates the condensation reaction. |

| Reaction Temperature | 80-90°C | Provides sufficient energy for the condensation reaction. |

| Reaction Time | 24 hours | Ensures a high degree of surface functionalization. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the phosphine group on THPMP.[3] |

Table 1: Key experimental parameters for the surface modification of silica nanoparticles with THPMP.

Figure 2: Step-by-step experimental workflow for the synthesis and THPMP functionalization of silica nanoparticles.

Validation and Characterization: A Self-Validating System

To ensure the success of the surface modification, a suite of characterization techniques should be employed.

| Technique | Expected Outcome for Successful Modification | Interpretation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Reduction in the intensity of the isolated silanol (Si-OH) peak at ~3740 cm⁻¹.[4] Appearance of new peaks corresponding to C-H stretching and P-C vibrations. | Confirms the consumption of surface silanol groups and the covalent attachment of the THPMP molecule.[5][6] |

| X-ray Photoelectron Spectroscopy (XPS) | Appearance of a Phosphorus (P 2p) peak in the survey scan. High-resolution scan of the P 2p peak will show a binding energy characteristic of a phosphine.[7][8] | Provides elemental confirmation of phosphorus on the nanoparticle surface and information about its oxidation state. |

| Thermogravimetric Analysis (TGA) | A weight loss step at temperatures corresponding to the decomposition of the organic moiety. | Quantifies the amount of THPMP grafted onto the silica nanoparticle surface.[1] |

| Zeta Potential | A shift in the surface charge of the nanoparticles. | Indicates a change in the surface chemistry. |

| Transmission Electron Microscopy (TEM) | No significant change in nanoparticle morphology or aggregation state. | Confirms that the functionalization process did not compromise the integrity of the nanoparticles. |

Table 2: Expected characterization results for THPMP-modified silica nanoparticles.

Conclusion and Future Perspectives

The protocol detailed herein provides a robust framework for the surface modification of silica nanoparticles with Tris(hydroxymethyl)phosphine. This functionalization imparts a versatile chemical handle on the nanoparticle surface, enabling a wide range of subsequent applications in drug delivery, catalysis, and diagnostics. The phosphine group can serve as a ligand for metal catalysts, a reactive partner in bioorthogonal chemistry, or be oxidized to a phosphonate to modulate surface properties further. As with any nanoparticle system, thorough characterization is essential to ensure the desired functionalization has been achieved and to understand the behavior of these materials in their intended application.

References

- Tang, F., Li, L., & Chen, D. (2012). Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery.

- Slowing, I. I., Vivero-Escoto, J. L., Wu, C. W., & Lin, V. S. Y. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced drug delivery reviews, 60(11), 1278-1288.

- He, Q., & Shi, J. (2011). Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled release and delivery, pharmacokinetics and biocompatibility.

- Lu, J., Liong, M., Zink, J. I., & Tamanoi, F. (2007). Mesoporous silica nanoparticles as a delivery system for hydrophobic drugs. Small, 3(8), 1341-1346.

-

Răducan, A., et al. (2022). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. Materials, 15(2), 543. Available at: [Link]

-

Wang, H., et al. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC advances, 11(44), 27493-27502. Available at: [Link]

-

Tarn, D., et al. (2013). Synthesis and functionalization of a mesoporous silica nanoparticle based on the sol–gel process and applications in controlled release. Accounts of chemical research, 46(3), 792-801. Available at: [Link]

-

Hudson, S., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Langmuir, 24(17), 9856-9862. Available at: [Link]

- Zhuravlev, L. T. (2000). The surface chemistry of amorphous silica. Zhuravlev model. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 173(1-3), 1-38.

-

Wikipedia contributors. (2023, November 28). Tris(hydroxymethyl)phosphine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Kim, S. Y., et al. (2005). Surface modification of silica nanoparticles by UV-induced graft polymerization of methyl methacrylate. Journal of colloid and interface science, 283(1), 93-98.

- Zhang, H., et al. (2010). Grafting poly(methyl methacrylate) onto silica nanoparticle surfaces via a facile esterification reaction. Journal of colloid and interface science, 348(2), 437-443.

-

ResearchGate. (n.d.). FTIR analysis of (a) silica nanoparticles and (b) functionalized silica... Retrieved January 24, 2026, from [Link]

- Yusof, N. S. M., et al. (2022). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 94, 919-924.

-

Royal Society of Chemistry. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. Retrieved January 24, 2026, from [Link]

- Tang, S., et al. (2019). Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society, 141(42), 16655-16660.

- Blümel, J. (1994). Reactions of Phosphines with Silica: A Solid-state NMR Study. Inorganic chemistry, 33(22), 5050-5056.

-

MDPI. (2022). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cetjournal.it [cetjournal.it]

- 7. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate for Advanced Drug Delivery Systems

Executive Summary

The convergence of materials science and pharmacology has paved the way for highly engineered drug delivery systems (DDS) that promise enhanced therapeutic efficacy and reduced side effects. Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate (THSPMP) has emerged as a critical surface modifying agent in this field. Its unique bifunctional architecture, featuring a trihydroxysilyl group for robust covalent anchoring to silica-based nanostructures and a methyl phosphonate group for modulating surface properties, makes it an invaluable tool for developing next-generation nanocarriers. This document provides an in-depth guide on the rationale, application, and characterization of THSPMP-functionalized nanoparticles, offering detailed protocols for researchers in drug development and nanomedicine.

The THSPMP Molecule: A Bridge Between Inorganic Scaffolds and Biological Interfaces

The efficacy of THSPMP lies in its dual-ended chemical nature. Understanding this structure is fundamental to appreciating its role in drug delivery.

-

The Silane Terminus (-Si(OH)₃): The trihydroxysilyl group is the "anchor." Through hydrolysis and condensation reactions, it forms highly stable siloxane bonds (Si-O-Si) either with the surface of a pre-formed silica nanoparticle or with other silica precursors during particle synthesis. This ensures the permanent functionalization of the nanoparticle surface, preventing leaching of the modifying agent.[1]

-

The Phosphonate Terminus (-P(O)(OH)(OCH₃)): The methyl phosphonate group is the "functional" end that interfaces with the biological environment. As a phosphate mimic, it imparts several desirable characteristics[2]:

-

Enhanced Hydrophilicity: Improves the colloidal stability of nanoparticles in aqueous physiological media, preventing aggregation.

-

Biocompatibility: Phosphonate-functionalized surfaces can exhibit excellent biocompatibility and potentially reduce non-specific protein adsorption (bio-fouling), which can prolong circulation times in vivo.[3][4][5]

-

Modulated Drug Interaction: The anionic nature of the phosphonate group at physiological pH can be leveraged for loading cationic drugs via strong electrostatic interactions.[6]

-

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 84962-98-1 | [7][8] |

| Molecular Formula | C₄H₁₂NaO₆PSi | [8] |

| Molecular Weight | 238.18 g/mol | [8] |

| Appearance | Typically supplied as a 42-50 wt. % solution in water | [9] |

| Density | ~1.252 g/mL at 25 °C | [7] |

Protocol: Synthesis of Phosphonate-Functionalized Mesoporous Silica Nanoparticles (MSNs)

This protocol details the co-condensation method to synthesize MSNs where THSPMP is integrated directly into the silica framework, ensuring a homogenous distribution of phosphonate groups. Mesoporous silica is an ideal carrier due to its high surface area, tunable pore size, and biocompatibility.[10][11]

Rationale

The co-condensation approach involves the simultaneous hydrolysis and condensation of a primary silica source (like TEOS) and the functional silane (THSPMP). A surfactant template, typically Cetyltrimethylammonium bromide (CTAB), is used to create the mesoporous structure. The CTAB forms micelles in the basic solution, around which the silica precursors condense. Subsequent removal of the surfactant template reveals the porous network. This method provides superior integration of the functional group compared to post-synthesis grafting.

Workflow Diagram: MSN Synthesis

Caption: Co-condensation synthesis of phosphonate-functionalized MSNs.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 3.5 mL of 2 M sodium hydroxide (NaOH).

-

Heating: Heat the solution to 80°C with vigorous stirring until the CTAB is fully dissolved and the solution is clear.

-

Addition of Silica Precursors:

-

Add 5.0 mL of tetraethyl orthosilicate (TEOS) dropwise to the solution. Stir for 30 minutes. The solution will turn milky white.

-

Add 1.0 mL of this compound (THSPMP) solution (e.g., 50 wt. % in H₂O).

-

-

Reaction: Continue stirring the mixture at 80°C for 2 hours to allow for complete particle formation and condensation.

-

Collection: Collect the white precipitate by centrifugation (e.g., 10,000 x g for 15 minutes). Discard the supernatant.

-

Washing: Wash the particles by re-dispersing them in deionized water and then ethanol (twice each) via sonication, followed by centrifugation to remove unreacted precursors.

-

Template Removal: To remove the CTAB template, re-disperse the washed particles in a solution of 1 mg/mL ammonium nitrate in ethanol. Stir overnight at 60°C. Centrifuge and repeat this extraction step once more.

-

Final Steps: Wash the particles with ethanol one final time, then dry them in a vacuum oven at 60°C overnight. The final product is a fine white powder of phosphonate-functionalized MSNs.

Protocol: Drug Loading into Phosphonate-MSNs

This protocol describes a passive loading method for an exemplary cationic drug, Doxorubicin (DOX), a widely used chemotherapeutic agent.[12]

Rationale

The principle of loading is based on electrostatic attraction and diffusion. At a pH above its isoelectric point, the phosphonate groups on the MSN surface are deprotonated and negatively charged. Cationic drugs like DOX, which are positively charged at this pH, are electrostatically drawn to the nanoparticle surface and into the pores. The high surface area of the MSNs allows for a high drug loading capacity.[13][14]

Workflow Diagram: Drug Loading

Caption: Workflow for loading Doxorubicin into phosphonate-MSNs.

Step-by-Step Protocol

-

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Doxorubicin HCl in deionized water.

-

Prepare a 10 mg/mL dispersion of the synthesized phosphonate-MSNs in phosphate-buffered saline (PBS, pH 7.4).

-

-

Incubation: In a light-protected tube, mix 1 mL of the MSN dispersion with 1 mL of the DOX stock solution.

-

Loading: Stir the mixture gently on a rocker or shaker for 24 hours at room temperature, protected from light.

-

Separation: Centrifuge the mixture (12,000 x g for 20 minutes) to pellet the red, DOX-loaded MSNs.

-

Quantification:

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.

-

Determine the concentration of unbound DOX using a pre-established calibration curve.

-

-

Calculation of Loading Efficiency:

-

Drug Loading Content (LC %): (Total DOX - Unbound DOX) / (Mass of Nanoparticles) * 100

-

Encapsulation Efficiency (EE %): (Total DOX - Unbound DOX) / (Total DOX) * 100

-

-

Final Product: Wash the pellet once with PBS to remove loosely bound drug, then lyophilize the DOX-loaded MSNs for long-term storage.

Protocols: Characterization of Drug-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, safety, and efficacy of the nanoparticle system.[15][16][17]

Size, Polydispersity, and Zeta Potential

-

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of particles in suspension. Laser Doppler Velocimetry measures the zeta potential, which indicates the surface charge and is a critical predictor of colloidal stability.

-

Protocol:

-

Disperse a small amount (~0.1 mg/mL) of the nanoparticle sample in 10 mM NaCl solution via sonication.

-

Transfer the dispersion to a disposable cuvette.

-

Perform DLS and zeta potential measurements according to the instrument manufacturer's instructions.

-

Self-Validation: A monodisperse sample should have a PDI < 0.2. A stable colloidal suspension typically requires a zeta potential more negative than -20 mV or more positive than +20 mV.

-

Morphology and Structure

-

Principle: Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and mesoporous structure.

-

Protocol:

-

Place a drop of a dilute nanoparticle suspension (~0.05 mg/mL in ethanol) onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the grid using a TEM at an appropriate acceleration voltage (e.g., 120-200 kV).

-

Self-Validation: Images should confirm spherical morphology and show the characteristic ordered pore channels of MSNs.

-

Expected Characterization Data

| Parameter | Unloaded Phosphonate-MSNs | DOX-Loaded MSNs | Rationale for Change |

| Hydrodynamic Diameter (DLS) | 100 - 150 nm | 110 - 160 nm | Drug loading may slightly increase particle size. |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Should remain low, indicating no aggregation. |

| Zeta Potential (pH 7.4) | -25 to -40 mV | -15 to -25 mV | Positive DOX molecules partially neutralize the negative phosphonate surface charge. |